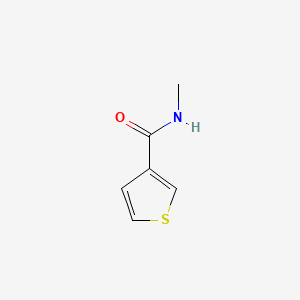

N-methylthiophene-3-carboxamide

Vue d'ensemble

Description

N-Methylthiophene-3-carboxamide: is a heterocyclic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles that exhibit a range of biological and chemical properties, making them valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with thiophene-3-carboxylic acid or its derivatives.

Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride. The resulting acid chloride is then reacted with methylamine to form this compound.

Industrial Production Methods: On an industrial scale, the process involves optimizing reaction conditions to achieve high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as N-methylthiophene-3-carboxylic acid.

Reduction: Reduction reactions can convert the carboxamide group to an amine, resulting in N-methylthiophene-3-amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom in the thiophene ring can be substituted with other groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reaction conditions.

Major Products Formed:

Oxidation Products: N-methylthiophene-3-carboxylic acid.

Reduction Products: N-methylthiophene-3-amine.

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

N-methylthiophene-3-carboxamide derivatives have been studied for their anticancer activities. Research indicates that these compounds can act as biomimetics of established anticancer drugs. For instance, a study demonstrated that certain thiophene carboxamide derivatives exhibited significant activity against Hep3B hepatocellular carcinoma cells, with IC50 values as low as 11.6 µg/mL, indicating potent antiproliferative effects .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific molecular targets such as kinases and transcription factors. For example, some derivatives have been shown to inhibit the STAT3 signaling pathway, which is crucial in cancer cell proliferation .

Antimicrobial Effects

this compound and its derivatives have demonstrated antimicrobial properties against various pathogens. A study reported that certain substituted thiophene carboxamides exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 20 mm .

Anti-inflammatory and Analgesic Properties

Research has also explored the anti-inflammatory potential of these compounds. They may inhibit the activity of cyclooxygenase enzymes, contributing to their analgesic effects .

Material Science

Organic Semiconductors

Due to their unique electronic properties, this compound derivatives are being investigated for use in organic semiconductors and conductive polymers. Their ability to facilitate charge transport makes them suitable candidates for electronic applications .

Data Tables

Case Study 1: Anticancer Evaluation

A series of thiophene carboxamide derivatives were synthesized and evaluated for their anticancer activity against various cell lines. One compound showed an IC50 value of 7.66 µg/mL against Hep3B cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of antimicrobial properties, several this compound derivatives were tested against common bacterial strains. The results highlighted significant antibacterial effects, particularly from compounds containing hydroxyl and methoxy substituents .

Mécanisme D'action

The mechanism by which N-methylthiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparaison Avec Des Composés Similaires

2-Amino-N-methylthiophene-3-carboxamide: Contains an additional amino group compared to N-methylthiophene-3-carboxamide.

4-Bromo-N-methylthiophene-3-carboxamide: Features a bromine atom at the 4-position of the thiophene ring.

2-Methylthiophene-3-carboxamide: Has a methyl group at the 2-position of the thiophene ring.

Uniqueness: this compound is unique due to its specific structural features and the resulting chemical and biological properties. Its applications in drug discovery and material science highlight its importance compared to similar compounds.

Activité Biologique

N-methylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (CHNOS) features a thiophene ring substituted with a methyl group and a carboxamide functional group. This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can modulate receptor activity, potentially impacting signaling pathways related to inflammation and oxidative stress .

- Apoptotic Pathways : Studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases .

Anticancer Properties

Several studies have investigated the anticancer effects of this compound derivatives. For instance:

- In Vitro Studies : Compounds derived from this compound have demonstrated significant cytotoxicity against various cancer cell lines. One study reported IC values of 5.46 µM and 12.58 µM against Hep3B liver cancer cells for specific derivatives, indicating potent activity .

- Mechanistic Insights : The compound's ability to interfere with tubulin dynamics has been highlighted, where it mimics the action of known chemotherapeutics like colchicine, leading to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : The compound exhibited promising activity against several fungal strains, with inhibition percentages ranging from 28% to 65% at concentrations of 1 mg/ml .

- Comparative Analysis : When compared to standard antifungal agents like nystatin, certain derivatives showed enhanced efficacy against specific pathogens .

Case Studies

- Erythroleukemia Model : In a mouse model of erythroleukemia, treatment with this compound derivatives resulted in reduced tumor burden and improved erythroid differentiation. The study highlighted the compound's potential in promoting immune cell activation and inhibiting disease progression by targeting specific signaling pathways such as STAT3 and c-Myc .

- Cell Line Studies : In vitro assays demonstrated that treatment with this compound led to apoptosis in HEL cells (a type of leukemia cell line), with increased rates observed over time. Flow cytometry analysis confirmed mitochondrial damage as a key mechanism underlying its anticancer effects .

Data Summary

| Activity Type | Target Organism/Cell Line | IC_{50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | Hep3B (liver cancer) | 5.46 µM | Tubulin binding, cell cycle arrest |

| Antimicrobial | Various fungal strains | 28%-65% | Enzyme inhibition, membrane disruption |

| Erythroleukemia | Mouse model | Not specified | STAT3/c-Myc pathway inhibition |

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Mechanistic Insight :

The sulfur atom in the thiophene ring acts as the primary site for electrophilic attack. Oxidation proceeds via a two-step radical mechanism, forming sulfoxide intermediates before further conversion to sulfones .

Reduction Reactions

The carboxamide group can be selectively reduced to form amine derivatives.

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, reflux | N-methylthiophene-3-methylamine |

| Sodium borohydride (NaBH₄) | Methanol, 60°C | Partial reduction to alcohol analogs |

Research Findings :

-

Reduction with LiAlH₄ yields the primary amine with >85% efficiency .

-

NaBH₄ shows limited reactivity, requiring prolonged reaction times for partial conversion .

Nucleophilic Substitution at the Carboxamide Group

The carboxamide nitrogen participates in nucleophilic displacement reactions.

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines | DMF, 80°C, K₂CO₃ | N-alkyl/aryl substituted derivatives |

| Thiols | EtOH, reflux | Thioamide analogs |

Case Study :

Reaction with benzylamine in dimethylformamide (DMF) produces N-benzyl-N-methylthiophene-3-carboxamide with 92% yield, confirmed by ¹H NMR .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution at the 2- and 5-positions.

| Reagent | Conditions | Product |

|---|---|---|

| Bromine (Br₂) | Acetic acid, 25°C | 5-bromo-N-methylthiophene-3-carboxamide |

| Nitric acid (HNO₃) | H₂SO₄, 0°C | 2-nitro derivatives |

Key Observation :

Bromination occurs regioselectively at the 5-position due to the directing effect of the carboxamide group .

Cyclization Reactions

N-methylthiophene-3-carboxamide serves as a precursor for fused heterocycles.

| Reagent | Conditions | Product |

|---|---|---|

| 2-Cyano-3-mercaptoacrylamides | Dioxane, NaOMe, reflux | Thieno[2,3-d]pyrimidine derivatives |

| Pseudosaccharin chloride | DMF, 120°C | Thienopyrimidinebenzoisothiazole |

Mechanistic Pathway :

Cyclization involves intramolecular nucleophilic attack by the carboxamide oxygen or nitrogen, followed by dehydration (e.g., thienopyrimidine formation) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for functionalization.

| Reaction Type | Catalyst | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biarylthiophene carboxamides |

| Sonogashira | PdCl₂, CuI, PPh₃ | Alkynylated derivatives |

Example :

Suzuki coupling with phenylboronic acid yields 5-phenyl-N-methylthiophene-3-carboxamide, a key intermediate in pharmaceutical synthesis .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the carboxamide group undergoes hydrolysis:

| Conditions | Product |

|---|---|

| HCl (6M), reflux | Thiophene-3-carboxylic acid |

| NaOH (10%), ethanol | Sodium carboxylate salt |

Kinetic Data :

Hydrolysis in 6M HCl follows first-order kinetics with a half-life of 45 minutes at 80°C .

Propriétés

IUPAC Name |

N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-7-6(8)5-2-3-9-4-5/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKWERIUUJADFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878908 | |

| Record name | 3-Thiophencarboxamide,N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59906-38-6 | |

| Record name | N-Methyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59906-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophencarboxamide,N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.